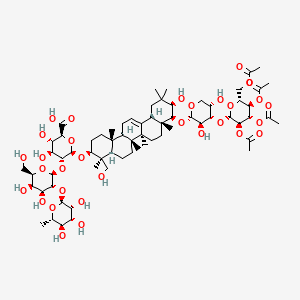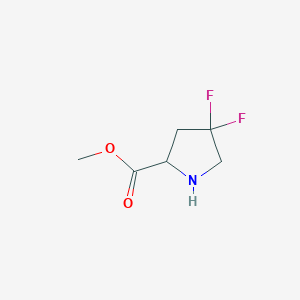![molecular formula C53H100N15O15P B12431532 [pThr3]-CDK5 Substrate](/img/structure/B12431532.png)
[pThr3]-CDK5 Substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[pThr3]-CDK5 Substrate is a synthetic peptide that is used as a substrate for cyclin-dependent kinase 5 (CDK5). Cyclin-dependent kinase 5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. The this compound is specifically designed to study the activity of cyclin-dependent kinase 5 by providing a target for phosphorylation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [pThr3]-CDK5 Substrate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[pThr3]-CDK5 Substrate primarily undergoes phosphorylation reactions. Cyclin-dependent kinase 5 catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the threonine residue in the substrate.
Common Reagents and Conditions
Reagents: Adenosine triphosphate, cyclin-dependent kinase 5 enzyme.
Conditions: The reaction is typically carried out in a buffered solution at physiological pH and temperature.
Major Products
The major product of the reaction is the phosphorylated form of the this compound, which can be analyzed using various biochemical techniques such as mass spectrometry and Western blotting.
Applications De Recherche Scientifique
[pThr3]-CDK5 Substrate is widely used in scientific research to study the activity and regulation of cyclin-dependent kinase 5. Its applications include:
Neuroscience: Investigating the role of cyclin-dependent kinase 5 in neuronal development and synaptic plasticity.
Cancer Research: Exploring the involvement of cyclin-dependent kinase 5 in cell cycle regulation and its potential as a therapeutic target.
Drug Discovery: Screening for inhibitors of cyclin-dependent kinase 5 as potential therapeutic agents for neurodegenerative diseases and cancer.
Mécanisme D'action
The mechanism of action of [pThr3]-CDK5 Substrate involves its phosphorylation by cyclin-dependent kinase 5. Cyclin-dependent kinase 5 recognizes the threonine residue in the substrate and catalyzes the transfer of a phosphate group from adenosine triphosphate to the substrate. This phosphorylation event can be used to measure the activity of cyclin-dependent kinase 5 and to study its regulation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[pSer]-CDK5 Substrate: A substrate with a serine residue instead of threonine.
[pTyr]-CDK5 Substrate: A substrate with a tyrosine residue instead of threonine.
Uniqueness
[pThr3]-CDK5 Substrate is unique in its specificity for cyclin-dependent kinase 5 and its ability to provide a reliable measure of the kinase’s activity. The presence of the threonine residue makes it a preferred substrate for studying cyclin-dependent kinase 5 compared to substrates with other amino acid residues.
Propriétés
Formule moléculaire |
C53H100N15O15P |
|---|---|
Poids moléculaire |
1218.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H100N15O15P/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clé InChI |
DOSIYTHCWIDLCR-BJSZDZKQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)


![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)

![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)





![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)

